3-{[(4-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-{[(4-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C15H14FNO3 and its molecular weight is 275.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.09577147 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imaging Brain Tumors and Prostate Cancer
Synthesis and Evaluation for Brain Tumor Imaging : A study developed a new tumor-avid amino acid, labeled with fluorine-18 for nuclear medicine imaging, demonstrating its potential in tumor localization, especially in brain tumors like gliosarcoma and glioblastoma multiforme. This compound exhibited significant uptake in tumors compared to normal brain tissue, suggesting its utility in PET imaging for tumor visualization (Shoup et al., 1999).
Determining Response to Neoadjuvant Therapy in Breast Cancer : Another study utilized a fluorine-18 labeled amino acid analog in PET/CT imaging to evaluate changes in tumor avidity after neoadjuvant therapy in breast cancer patients. The study found that changes in the tracer's uptake were strongly correlated with the reduction of tumor burden, indicating its potential in monitoring therapy response (Ulaner et al., 2017).
Biodistribution and Dosimetry in Humans : Research on the biodistribution and radiation dosimetry of synthetic nonmetabolized amino acid analogs in humans showed favorable imaging and acceptable dosimetry, supporting their use in PET imaging for evaluating the L-amino acid transport system, relevant in various cancers (Nye et al., 2007).
Prostate Cancer Imaging : A study on a prostate-specific membrane antigen-targeting radiotracer demonstrated its safety, sensitivity, and impact on patient management in the context of biochemical recurrence of prostate cancer. This highlights the role of fluorinated compounds in improving diagnostic accuracy and treatment decisions in oncology (Rousseau et al., 2019).
Future Directions
The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be further investigated as a potential pharmaceutical compound. Alternatively, if it has interesting chemical reactivity, it could be studied for potential use in synthetic chemistry .
Properties
IUPAC Name |
3-[(4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c16-10-3-5-11(6-4-10)17-14(18)12-8-1-2-9(7-8)13(12)15(19)20/h1-6,8-9,12-13H,7H2,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTGKYUWYFNJEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CC=C(C=C3)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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